molecular formula C8H9BF2O4 B13404331 2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid

2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid

Cat. No.: B13404331
M. Wt: 217.96 g/mol
InChI Key: FFANQKHRNVPWOC-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two fluorine atoms and a methoxymethoxy group attached to a phenyl ring, along with a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable fluorinated phenol derivative.

    Methoxymethylation: The phenol is protected by converting it into a methoxymethoxy ether using methoxymethyl chloride and a base such as sodium hydride.

    Borylation: The protected phenol is then subjected to borylation using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid primarily undergoes:

Common Reagents and Conditions:

    Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Tetrahydrofuran (THF), ethanol, or water.

Major Products:

    Biaryls: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation of the boronic acid group.

Scientific Research Applications

2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves:

Comparison with Similar Compounds

Uniqueness: 2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid is unique due to the presence of two electron-withdrawing fluorine atoms and a methoxymethoxy group, which enhance its reactivity and stability in cross-coupling reactions.

Properties

Molecular Formula

C8H9BF2O4

Molecular Weight

217.96 g/mol

IUPAC Name

[2,3-difluoro-6-(methoxymethoxy)phenyl]boronic acid

InChI

InChI=1S/C8H9BF2O4/c1-14-4-15-6-3-2-5(10)8(11)7(6)9(12)13/h2-3,12-13H,4H2,1H3

InChI Key

FFANQKHRNVPWOC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1F)F)OCOC)(O)O

Origin of Product

United States

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